molecular formula C50H70O14 B1172457 beta-Bungarotoxin CAS No. 12778-32-4

beta-Bungarotoxin

Cat. No. B1172457
CAS RN: 12778-32-4
M. Wt: 895.1 g/mol
InChI Key:
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Description

Beta-Bungarotoxin is a form of bungarotoxin that is fairly common in Krait (Bungarus multicinctus) venoms. It is the prototypic class of snake β-neurotoxins. There are at least five isoforms, coded β1 to β5, assembled from different combinations of A and B chains . The toxin is a heterodimer of two chains .


Synthesis Analysis

The A chain confers phospholipase A2 (PLP A2) activity, and the B chain, like dendrotoxins, have a Kunitz domain . There are many isoforms of these chains: examples of A chains include A1, A3, and A4, and examples of B chains include B2 and B3 . The B chain plays a functional role in inducing apoptosis .


Molecular Structure Analysis

Beta-Bungarotoxin is a heterodimer of two chains . The A chain confers phospholipase A2 (PLP A2) activity, and the B chain, like dendrotoxins, have a Kunitz domain .


Chemical Reactions Analysis

The target of this neurotoxin is at the presynaptic terminal, where it blocks the release of acetylcholine. It seems to do so by blocking the phosphorylation of MARCKS . It is thought that the dendrotoxin-like B chain acts first by inhibition of ion channels, causing cessation of twitches followed by a prolonged facilitatory phase. The A chain (bearing phospholipase activity) then induces a blocking phase by destruction of phospholipids .


Physical And Chemical Properties Analysis

Beta-Bungarotoxin is a peptide toxin produced by the Many-banded krait (Bungarus multicinctus). It is a neurotoxin and acts at the presynaptic terminal, where it causes the release of acetylcholine and subsequent exhaustion of acetylcholine stores in the nerve terminal .

Scientific Research Applications

  • Neurotoxic and Enzymatic Activity : Beta-Bungarotoxin, derived from the snake Bungarus multicinctus, exhibits neurotoxic and enzymatic (phospholipase A2) activities. It affects neurotransmitter release at the neuromuscular junction, a process dependent on calcium and influenced by its enzymatic function (Strong et al., 1976).

  • Action on Synaptosomal Preparations : The toxin influences neurotransmitter release in rat cerebral cortex synaptosomal preparations, which is calcium-dependent. It also inhibits high-affinity choline transport, explaining its electrophysiological effects without notable impact on synaptic vesicles or mitochondria (Sen et al., 1976).

  • Structural Insights : Beta-Bungarotoxin is a heterodimeric neurotoxin with a phospholipase subunit and a K+ channel binding subunit belonging to the Kunitz protease inhibitor superfamily. Its structure, as resolved at 2.45 Å, reveals insights into its molecular recognition and targeted lipolytic action (Kwong et al., 1995).

  • Neurotoxicity and Phospholipase A Activity Relationship : The neurotoxicity and phospholipase A activities of beta-Bungarotoxin are interconnected, with both being highly thermostable and sensitive to specific agents. Studies have shown that both activities are affected similarly by agents modifying proteins (Howard & Truog, 1977).

  • Effects on Inner Ear Development : Chronic application of beta-Bungarotoxin during chick embryo development leads to significant degeneration of acoustico-vestibular and spinal nerve cells, impacting hair cell-nerve relationships and inner ear development (Hirokawa, 1977).

  • Blockade of Neuromuscular Transmission : The toxin acts in two separate steps at the neuromuscular junction, first binding to a presynaptic site possibly associated with calcium entry, and then perturbing the presynaptic membrane through its enzymatic action, affecting transmitter release (Livengood et al., 1978).

  • Binding to High-Molecular-Weight Protein Receptor : Beta-Bungarotoxin binds to a high-molecular-weight protein receptor in nervous tissue, as demonstrated through the kinetics of labeled toxin binding. This interaction exhibits no co-operativity and suggests a bimolecular association (Macdermot et al., 1978).

  • Selective Enzymatic Hydrolysis at Nerve Terminals : The toxin targets presynaptic plasma membranes, selectively hydrolyzing nerve terminal phospholipids. Its action is contingent on active phospholipase and results in modifications to neurotransmitter release (Strong et al., 1977).

Mechanism of Action

The snake venom phospholipase A2 neurotoxin, beta-bungarotoxin, acts presynaptically to alter acetylcholine release in both the peripheral and central nervous systems . It inhibits the phosphorylation of synapsin I, GAP-43, and MARCKS in rat brain synaptosomes .

Safety and Hazards

Avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Recent studies have shown that beta-Bungarotoxin manifests antiprotozoal activity . This is the first demonstration of the antiprotozoal activity of β-Bgt, which is shown to be independent of its phospholipolytic activity . This opens up new avenues for research into the potential applications of beta-Bungarotoxin in treating protozoal infections.

properties

IUPAC Name

2-[[(1R,3S,5R,7S,9R,11S,12S,14S,16R,18S,20R,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl]methyl]prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H70O14/c1-25(24-51)14-28-17-37(52)50(8)41(54-28)19-33-34(61-50)18-32-29(55-33)10-9-12-46(4)42(58-32)23-49(7)40(62-46)21-39-47(5,64-49)13-11-30-44(60-39)26(2)15-31-36(56-30)22-48(6)38(57-31)20-35-45(63-48)27(3)16-43(53)59-35/h9-10,16,24,26,28-42,44-45,52H,1,11-15,17-23H2,2-8H3/t26-,28+,29-,30+,31+,32+,33+,34-,35+,36-,37+,38-,39+,40-,41-,42-,44-,45-,46+,47-,48+,49+,50+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTCVQQGCSNFJU-PJLYXUTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)C=O)O)C)C)(OC6(CC5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H](C[C@]3([C@H](O2)C[C@H]4[C@H](O3)C(=CC(=O)O4)C)C)O[C@@H]5[C@@H]1O[C@H]6C[C@@H]7[C@](C[C@@H]8[C@@](O7)(CC=C[C@@H]9[C@@H](O8)C[C@@H]1[C@@H](O9)C[C@@H]2[C@@](O1)([C@H](C[C@@H](O2)CC(=C)C=O)O)C)C)(O[C@@]6(CC5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H70O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00897199
Record name beta-Bungarotoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00897199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

895.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Bungarotoxin

CAS RN

12778-32-4
Record name beta-Bungarotoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00897199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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